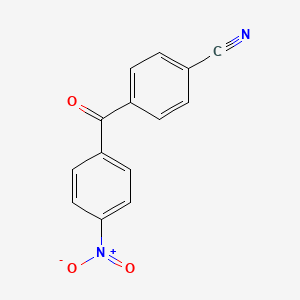4-Cyano-4'-nitrobenzophenone
CAS No.: 68271-77-2
Cat. No.: VC3859080
Molecular Formula: C14H8N2O3
Molecular Weight: 252.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 68271-77-2 |
|---|---|
| Molecular Formula | C14H8N2O3 |
| Molecular Weight | 252.22 g/mol |
| IUPAC Name | 4-(4-nitrobenzoyl)benzonitrile |
| Standard InChI | InChI=1S/C14H8N2O3/c15-9-10-1-3-11(4-2-10)14(17)12-5-7-13(8-6-12)16(18)19/h1-8H |
| Standard InChI Key | TWQOHWCUSCBNRE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 4-cyano-4'-nitrobenzophenone is C₁₄H₈N₂O₃, with a molecular weight of 252.22 g/mol . Its IUPAC name, 4-(4-nitrobenzoyl)benzonitrile, reflects the benzophenone backbone substituted with a nitro group on one benzene ring and a cyano group on the other. The canonical SMILES representation is C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)N+[O-], illustrating the spatial arrangement of functional groups .
Key Structural Features:
-
Benzophenone Core: Two benzene rings linked by a ketone group (C=O).
-
Nitro Group (NO₂): Positioned at the para site of one aromatic ring, enhancing electrophilicity.
-
Cyano Group (CN): Located at the para position of the opposing ring, contributing to electron deficiency.
Synthesis and Production
Synthetic Routes
The synthesis of 4-cyano-4'-nitrobenzophenone typically involves sequential functionalization of a benzophenone precursor. While detailed industrial protocols are proprietary, general methodologies include:
Nitration of 4-Cyanobenzophenone:
-
Nitration Reaction: Treatment of 4-cyanobenzophenone with a nitrating agent (e.g., HNO₃/H₂SO₄) introduces the nitro group at the para position of the unsubstituted ring .
-
Purification: Recrystallization or column chromatography isolates the product.
Alternative Pathways:
-
Coupling Reactions: Palladium-catalyzed cross-coupling between pre-functionalized benzene rings.
-
Stepwise Functionalization: Introducing nitro and cyano groups sequentially via electrophilic substitution and cyanation .
Industrial-Scale Production
Large-scale manufacturing optimizes yield and purity through:
-
Continuous Flow Reactors: Precise temperature and stoichiometric control.
-
Green Chemistry Principles: Solvent recycling and catalytic processes to minimize waste.
Chemical Reactivity and Functional Group Transformations
Nitro Group Reactivity
The nitro group undergoes reduction and electrophilic substitution:
-
Reduction to Amine: Catalytic hydrogenation (H₂/Pd-C) or chemical reductants (SnCl₂/HCl) convert NO₂ to NH₂, yielding 4-cyano-4'-aminobenzophenone .
-
Electrophilic Aromatic Substitution: Nitro groups direct incoming electrophiles to meta positions, though steric hindrance may limit reactivity.
Cyano Group Reactivity
The cyano group participates in:
-
Hydrolysis: Acidic or basic conditions convert CN to carboxylic acid (-COOH) or amide (-CONH₂).
-
Nucleophilic Substitution: Replacement with amines or thiols under SNAr conditions .
Applications in Scientific Research
Organic Synthesis
4-Cyano-4'-nitrobenzophenone serves as a versatile intermediate:
-
Pharmaceuticals: Nitro-to-amine reduction generates aromatic amines for drug candidates (e.g., antimicrobials) .
-
Polymer Chemistry: Electron-deficient rings act as photoinitiators or cross-linking agents in UV-curable resins.
Materials Science
-
Liquid Crystals: Dipolar substituents enhance mesogenic properties.
-
Coordination Polymers: Nitro and cyano groups facilitate metal-ligand interactions.
Comparison with Structural Analogs
4-Methyl-4'-Nitrobenzophenone (CAS 5350-47-0)
| Property | 4-Cyano-4'-Nitrobenzophenone | 4-Methyl-4'-Nitrobenzophenone |
|---|---|---|
| Molecular Formula | C₁₄H₈N₂O₃ | C₁₄H₁₁NO₃ |
| Molecular Weight | 252.22 g/mol | 241.24 g/mol |
| Key Substituents | -CN, -NO₂ | -CH₃, -NO₂ |
| Electron Effects | Strongly electron-withdrawing | Moderately electron-donating |
The cyano group’s electron-withdrawing nature increases the compound’s polarity and reactivity compared to the methyl analog .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume